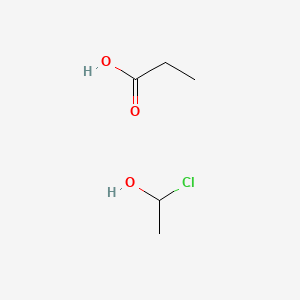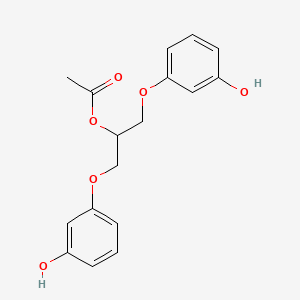
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate is an organic compound characterized by the presence of two hydroxyphenoxy groups attached to a propane backbone, with an acetate group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate typically involves the reaction of 3-hydroxyphenol with epichlorohydrin to form 1,3-bis(3-hydroxyphenoxy)propan-2-ol. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and resins with enhanced properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-hydroxyphenoxy)propan-2-yl acetate
- 1,3-Bis(4-hydroxyphenoxy)propan-2-yl acetate
- 1,3-Bis(3-methoxyphenoxy)propan-2-yl acetate
Uniqueness
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate is unique due to the position of the hydroxy groups on the phenoxy rings, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to its isomers.
Properties
CAS No. |
57160-75-5 |
|---|---|
Molecular Formula |
C17H18O6 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
1,3-bis(3-hydroxyphenoxy)propan-2-yl acetate |
InChI |
InChI=1S/C17H18O6/c1-12(18)23-17(10-21-15-6-2-4-13(19)8-15)11-22-16-7-3-5-14(20)9-16/h2-9,17,19-20H,10-11H2,1H3 |
InChI Key |
LNFQPTVGRAMALX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(COC1=CC=CC(=C1)O)COC2=CC=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


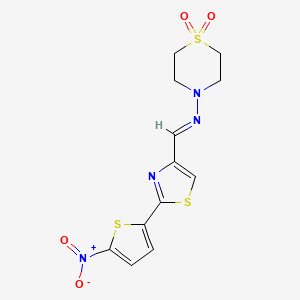
![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)
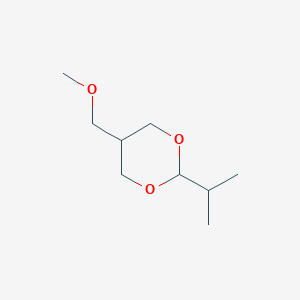
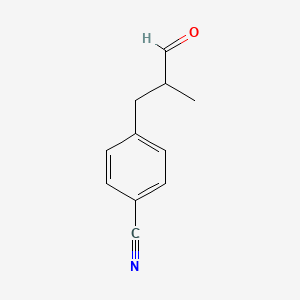

![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)

![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)


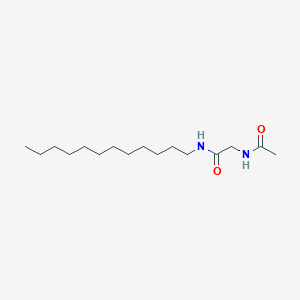

![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)
